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Abstract
Tertatolol is a non-cardioselective beta-adrenergic receptor antagonist with unique renal

vasodilating properties, distinguishing it from other compounds in its class. Developed by

Servier, it has been utilized in the treatment of hypertension. This technical guide provides a

comprehensive overview of the discovery, synthesis, pharmacological profile, and the

preclinical and clinical development of tertatolol. It details the experimental methodologies

employed to characterize its multifaceted mechanism of action and presents key quantitative

data in a structured format. Furthermore, this guide illustrates the critical signaling pathways

and developmental workflows through detailed diagrams to facilitate a deeper understanding

for researchers and professionals in drug development.

Discovery and Synthesis
Tertatolol, chemically known as (±)-1-(tert-Butylamino)-3-(3,4-dihydro-2H-thiochromen-8-

yloxy)propan-2-ol, was discovered by the French pharmaceutical company Servier. The

synthesis of tertatolol involves a multi-step process starting from 3-(2-

methoxyphenylthio)propionic acid.

Synthesis Pathway
The synthesis of tertatolol hydrochloride can be summarized in the following key steps:
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Cyclization: 3-(2-methoxyphenylthio)propionic acid (II) undergoes cyclization in the presence

of polyphosphoric acid (PPA) to yield 8-methoxythiochroman-4-one (III)[1].

Reduction and Demethylation: The thiochromanone (III) is then subjected to a Wolff-Kishner

reduction. This step concurrently reduces the ketone and results in the nearly complete

demethylation of the methoxy group to yield 8-hydroxythiochromane (IV)[1].

Epoxide Formation: The resulting 8-hydroxythiochromane (IV) is treated with epichlorohydrin

to form the corresponding epoxide intermediate (V)[1].

Amination: Finally, the epoxide ring of (V) is opened by reacting it with an excess of tert-

butylamine to produce the tertatolol base[1]. The base is then converted to its hydrochloride

salt.
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Pharmacological Profile
Tertatolol is a potent, non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2-

adrenergic receptors. A key distinguishing feature is its lack of intrinsic sympathomimetic

activity (ISA)[2]. Furthermore, it possesses unique renal vasodilatory properties that are not

observed with many other beta-blockers like propranolol[3][4].

Receptor Binding and Activity
While specific Ki values for tertatolol's binding to β1 and β2 receptors are not readily available

in published literature, its non-cardioselective profile indicates comparable affinity for both

receptor subtypes. The (-)-enantiomer of tertatolol is approximately 100-fold more potent as a

β-blocker than the (+)-enantiomer. The renal vasodilatory effects have also been shown to be

stereospecific for the (-)-enantiomer.

Pharmacokinetic Properties
The pharmacokinetic profile of tertatolol has been investigated in various populations. The key

parameters are summarized in the table below.
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Parameter Value Population Citation

Time to Peak (Tmax) 1.2 ± 0.7 h
Patients with chronic

renal failure
[5]

0.75 ± 0.26 h
Patients with alcoholic

cirrhosis
[6]

Peak Concentration

(Cmax)
160 ± 80 ng/mL

Patients with chronic

renal failure
[5]

70 ± 51 µg/L
Patients with alcoholic

cirrhosis
[6]

Plasma Half-life (t1/2)
2.5 ± 1.1 h (alpha

phase)

Patients with chronic

renal failure
[5]

17.0 ± 8.5 h (beta

phase)

Patients with chronic

renal failure
[5]

Bioavailability Increased to 72 ± 20%
Patients with alcoholic

cirrhosis
[6]

Preclinical Development
Preclinical studies were instrumental in elucidating the unique pharmacological properties of

tertatolol, particularly its effects on renal hemodynamics.

Animal Models for Renal Effects
Conscious, sodium-replete dogs and Munich-Wistar rats were utilized to investigate the renal

effects of tertatolol in comparison to other beta-blockers like propranolol[3].

Animals: Healthy, conscious, sodium-replete dogs.

Procedure:

Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were assessed by

measuring p-aminohippurate and creatinine clearances, respectively.
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Baseline measurements were taken during two 30-minute control periods.

Tertatolol (0.05 mg/kg) or propranolol (0.5 mg/kg) was administered intravenously. These

doses were chosen for their equivalent β-adrenoceptor antagonist activity.

ERPF and GFR were measured again over two subsequent 30-minute periods.

Key Findings:

Propranolol significantly decreased ERPF with no change in GFR.

Tertatolol did not alter ERPF but caused a slight but significant increase in GFR and a

significant increase in sodium and potassium excretion[3].

Model: Isolated perfused kidney from rats.

Procedure:

The kidney was perfused with Krebs-Henseleit solution at a constant flow.

Vascular tone was established with bolus injections of serotonin or other vasoconstrictors.

Tertatolol was administered as an intravenous bolus injection at doses of 25 and 50 µg/kg.

GFR and perfusate flow rate (PFR) were measured before and after injection.

Key Findings:

Tertatolol induced a significant, dose-dependent increase in GFR and PFR[4].

In contrast, propranolol did not produce these effects[4].

The vasodilation was found to be concentration-dependent against serotonin-induced

vasoconstriction, with an IC50 of 4.6 ± 0.4 x 10-6 M[7].

Preclinical Data Summary
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Parameter Animal Model Dose Effect Citation

Glomerular

Filtration Rate

(GFR)

Conscious Dog 0.05 mg/kg IV

Slight but

significant

increase

[3]

Isolated

Perfused Rat

Kidney

25 µg/kg IV

Pre: 0.477 ±

0.077, Post:

0.996 ± 0.114

(ml/min/g)

[4]

Isolated

Perfused Rat

Kidney

50 µg/kg IV

Pre: 0.517 ±

0.040, Post:

0.879 ± 0.035

(ml/min/g)

[4]

Effective Renal

Plasma Flow

(ERPF)

Conscious Dog 0.05 mg/kg IV No modification [3]

Perfusate Flow

Rate (PFR)

Isolated

Perfused Rat

Kidney

25 µg/kg IV

Pre: 30.00 ±

0.79, Post: 36.20

± 2.58 (ml/min)

[4]

Isolated

Perfused Rat

Kidney

50 µg/kg IV

Pre: 29.30 ±

1.44, Post: 38.01

± 1.87 (ml/min)

[4]

Sodium and

Potassium

Excretion

Conscious Dog 0.05 mg/kg IV
Significant

increase
[3]
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Clinical Development
Tertatolol has undergone extensive clinical evaluation for the treatment of mild to moderate

hypertension. The standard oral dose was determined to be 5 mg once daily[2].
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Clinical Trial Efficacy Data
Multiple clinical trials have demonstrated the antihypertensive efficacy of tertatolol.

Study N
Treatme
nt

Duratio
n

Systolic
BP
Reducti
on
(mmHg)

Diastoli
c BP
Reducti
on
(mmHg)

Heart
Rate
Reducti
on
(bpm)

Citation

Placebo-

controlle

d

20
Tertatolol

5 mg/day
4 weeks

16 (from

155 to

139)

12 (from

103 to

91)

19 (from

79 to 60)
[8]

vs.

Atenolol
30

Tertatolol

5 mg/day
3 months 24.2 16.6 15.5 [9]

vs.

Atenolol
31

Atenolol

100

mg/day

3 months 21.7 16.8 14.8 [9]

Long-

term
2338

Tertatolol

5 mg/day

(monothe

rapy or

combinati

on)

1 year -

18.4

(from

102.8 to

84.4)

- [10]

Long-

term
110

Tertatolol

5 mg/day

(monothe

rapy or

combinati

on)

1 year

26.4

(from

171.7 to

145.3)

19.9

(from

105.6 to

85.7)

- [4]

In long-term studies, blood pressure control (supine Diastolic BP < 90 mmHg) was achieved in

88.8% of patients, with 66.1% on tertatolol monotherapy[10]. Another study showed 93.6% of

patients were controlled, with 72.7% on monotherapy[4].
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Clinical Safety and Tolerability
The overall clinical safety of tertatolol has been shown to be excellent. In a large long-term

study involving 2,706 patients, only 6.6% withdrew due to side effects over one year[2]. Side

effects were generally rare, transient, and of mild severity[2]. Importantly, biochemical

monitoring did not reveal any adverse metabolic effects; in fact, some long-term studies

showed a significant decrease in creatinine and cholesterol levels[2].

Mechanism of Action
The primary mechanism of action of tertatolol is the competitive antagonism of beta-adrenergic

receptors. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

Additionally, tertatolol has been shown to induce a reduction in the number of β-adrenergic

receptors on intact lymphocytes after both single and repeated doses, which may contribute to

its sustained beta-blocking effects[6][11].

The unique renal vasodilatory effect is not fully elucidated but is thought to be independent of

prostaglandin release and may involve the nitric oxide-cyclic GMP pathway[12][13].

Click to download full resolution via product page

Conclusion
Tertatolol is a well-characterized non-cardioselective beta-blocker with a unique and beneficial

renal hemodynamic profile. Its discovery and development have highlighted the potential for

beta-blockers to possess additional pharmacological properties beyond simple receptor

antagonism. The extensive preclinical and clinical data support its efficacy and safety in the

management of hypertension. This guide provides a foundational technical overview for

scientists and researchers, summarizing the key milestones and data in the developmental

history of tertatolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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